molecular formula C20H23N5 B6458007 4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline CAS No. 2549018-68-8

4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline

Cat. No.: B6458007
CAS No.: 2549018-68-8
M. Wt: 333.4 g/mol
InChI Key: RQSSDEWVBZJZRM-UHFFFAOYSA-N
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Description

4-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline is a heterocyclic compound comprising a quinoline core linked via a piperazine bridge to a 2,5,6-trimethylpyrimidine moiety. This structure combines the aromatic properties of quinoline with the flexibility of piperazine and the electron-deficient pyrimidine ring, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5/c1-14-15(2)22-16(3)23-20(14)25-12-10-24(11-13-25)19-8-9-21-18-7-5-4-6-17(18)19/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSSDEWVBZJZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=NC4=CC=CC=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline typically involves multi-step procedures. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with diethanolamine under reflux conditions.

    Introduction of the Trimethylpyrimidine Moiety: The piperazine intermediate is then reacted with 2,5,6-trimethylpyrimidine-4-bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Coupling with Quinoline: The final step involves coupling the substituted piperazine with 4-chloroquinoline under basic conditions, typically using sodium hydride in DMF.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Data Tables

Table 1: Cytotoxicity of Piperazinylquinoline Derivatives

Compound Substituent on Piperazine IC50 (HCT116 cells, µM) Reference
9 4-Acetyl 1.84
29 4-Benzoyl 42.36
34 4-(4-Chlorobenzoyl) 25.38

Table 2: Anti-Inflammatory Activity

Compound NO Inhibition (IC50, µM) Analgesic Efficacy (Tail-flick test) Reference
7-Chloro-4-(piperazin-1-yl)quinoline derivative 9.2 ± 0.3 65% pain reduction at 20 mg/kg

Key Research Findings

  • Piperazine as a Pharmacophore : The piperazine linker enhances solubility and bioavailability, as seen in bosutinib ’s clinical success .
  • Pyrimidine Role : Electron-deficient pyrimidines (e.g., in LDN 193189 ) improve binding to ATP pockets in kinases .
  • Chlorine Substitution: Chlorine at C7 of quinoline boosts anti-inflammatory activity by modulating nitric oxide pathways .

Biological Activity

The compound 4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline is a novel heterocyclic molecule that has garnered attention due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Chemical Structure and Properties

The compound consists of a quinoline core substituted with a piperazine ring and a trimethylpyrimidine moiety. This unique structural arrangement contributes to its distinct biological activities. The molecular formula is C15H20N4C_{15}H_{20}N_4, with a molecular weight of approximately 260.35 g/mol.

Structural Features

FeatureDescription
Quinoline Core Aromatic heterocycle known for diverse activities
Piperazine Ring A six-membered ring that enhances receptor binding
Trimethylpyrimidine Moiety Contributes to solubility and receptor selectivity

Research indicates that this compound interacts with various biological targets, particularly neurotransmitter receptors. Its mechanism involves:

  • Dopamine Receptor Modulation : Acts as an antagonist at dopamine D1 receptors, which may contribute to antipsychotic effects.
  • Serotonin Receptor Interaction : Influences serotonin receptor activity, potentially affecting mood regulation.

Antiviral Activity

Recent studies have evaluated the antiviral properties of quinoline derivatives against Influenza A virus (IAV). For instance, related compounds containing piperazine moieties demonstrated significant antiviral activity with IC50 values ranging from 0.88 to 4.92 μM, indicating the potential of such structures in combating viral infections .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Its structural similarity to other known antimicrobial agents suggests potential efficacy against various bacterial strains. The mechanism likely involves enzyme inhibition pathways that disrupt bacterial growth .

Study on Antiviral Activity

A study focused on synthesizing substituted quinolines with piperazine moieties reported that certain derivatives exhibited superior antiviral activity compared to standard treatments like Ribavirin. The findings highlighted the importance of structural modifications in enhancing biological efficacy .

Antipsychotic Potential

Another research effort investigated the antipsychotic potential of compounds similar to this compound. The results indicated significant interactions with dopamine and serotonin receptors, suggesting a viable pathway for developing new antipsychotic medications .

Data Summary Table

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological ActivityCompoundIC50 (μM)Target Receptor/Pathway
Antiviral9b0.88Influenza A virus replication
AntipsychoticN/AN/ADopamine D1 receptor
AntimicrobialN/AN/AVarious bacterial strains (enzyme inhibition)

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